(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
Description
(S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS: 215183-32-7) is a chiral pyrrolidin-2-one derivative characterized by a hydroxymethyl group at the (S)-configured C4 position and an (R)-1-phenylethyl substituent at the N1 position. Its molecular formula is C₁₃H₁₇NO₂ (MW: 219.28 g/mol), with a purity ≥95% . The stereochemistry is critical to its physicochemical and biological properties, as evidenced by its distinction from diastereomers such as (4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (CAS: 190957-22-3) . The compound is primarily used in research settings, though commercial availability has been discontinued .
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSEXWGKAYROX-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540346 | |
| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215183-32-7 | |
| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Synthesis Approach
The synthesis of (S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one primarily relies on asymmetric synthesis techniques to achieve the desired stereochemistry at both the pyrrolidinone ring and the phenylethyl substituent. The key steps involve:
- Starting from chiral amines such as (R)-1-phenylethylamine, which introduces the (R)-configuration at the nitrogen substituent.
- Cyclization reactions to form the pyrrolidin-2-one ring with control over the stereochemistry at the 4-position.
- Hydroxymethylation at the 4-position to introduce the hydroxyMethyl group with (S)-configuration.
This approach ensures high enantiomeric purity and yield, critical for applications in medicinal chemistry.
Detailed Synthetic Route (Literature-Based)
A representative synthetic route adapted from related pyrrolidine derivatives includes:
This method is supported by chromatographic separation techniques to isolate the desired stereoisomer with high enantiomeric excess.
Alternative Synthetic Strategies
- N-Boc protection and benzylation : Some protocols use N-Boc-L-prolinol derivatives, followed by benzyl bromide alkylation and subsequent deprotection to yield optically pure pyrrolidines, which can be further functionalized to the target compound.
- Transition-metal-free synthesis : Recent advances include metal-free approaches to synthesize related pyrrolidine derivatives, which may be adapted for this compound to avoid metal contamination and improve sustainability.
Industrial Scale Considerations
- Large-scale synthesis often employs automated reactors and continuous flow chemistry to enhance reproducibility and control over stereochemistry.
- Quality control includes chiral HPLC and NMR spectroscopy to confirm stereochemical integrity and purity.
- The compound is typically stored under controlled conditions (dry, 2-8°C) to maintain stability.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Asymmetric synthesis via chiral amines | Uses (R)-1-phenylethylamine as chiral source; stereoselective cyclization and hydroxymethylation | High enantiomeric purity; well-established | Requires careful control of reaction conditions |
| N-Boc protection and benzylation | Protecting group strategy for selective functionalization | Versatile intermediate formation | Multi-step process; requires deprotection steps |
| Transition-metal-free synthesis | Avoids metal catalysts; greener chemistry | Environmentally friendly; reduces metal contamination | May have lower yields or require optimization |
| Industrial automated synthesis | Scalable, reproducible, quality-controlled | Suitable for large-scale production | Requires specialized equipment and process development |
Research Findings and Analytical Data
- The compound exhibits high optical purity (>95% ee) when prepared via asymmetric synthesis routes.
- Analytical techniques such as chiral HPLC , NMR (1H, 13C) , and mass spectrometry confirm the structure and stereochemistry.
- The stereochemical assignments are supported by X-ray crystallography in some studies, confirming the (S) and (R) configurations at the respective centers.
- The compound serves as a valuable intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing biochemical pathways related to its target, leading to desired therapeutic effects.
Comparison with Similar Compounds
Diastereomeric Analogues with Alkyl Substituents
Example Compounds :
- (4S,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (7b)
- (4R,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (8b)
| Property | Target Compound | 7b/8b (Ethyl Analogues) |
|---|---|---|
| Substituent at C4 | Hydroxymethyl | Ethyl |
| Molecular Formula | C₁₃H₁₇NO₂ | C₁₅H₁₈NO₃ |
| Molecular Weight (g/mol) | 219.28 | 234.30 |
| Polarity | Higher (due to -OH) | Lower (alkyl group) |
| Solubility | Likely higher in polar solvents | Reduced polarity limits aqueous solubility |
Key Differences :
The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ethyl group in 7b/8b. This difference may influence pharmacokinetic properties, such as absorption and metabolic stability .
Derivatives with Extended Hydroxyl Groups
Example Compound :
- (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
| Property | Target Compound | Dihydroxyethyl Analogue |
|---|---|---|
| C4 Substituent | Hydroxymethyl | 1,2-Dihydroxyethyl |
| Stereochemistry | (4S,1R) | (4R,1R) |
| Hydrophilicity | Moderate | Higher (two -OH groups) |
| Potential Bioactivity | Unreported | Sharpless dihydroxylation product; stereochemistry critical for enzyme interactions |
Stereochemical differences (4R vs. 4S) may lead to divergent binding affinities in biological systems .
Anti-Alzheimer’s Pyrrolidin-2-one Derivatives
Example Compounds :
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b)
- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)
| Property | Target Compound | Anti-Alzheimer’s Derivatives |
|---|---|---|
| Substituents | Hydroxymethyl, phenylethyl | Complex benzyl/piperidinyl groups |
| Molecular Complexity | Moderate | High (multiple aromatic and heterocyclic moieties) |
| Acetylcholinesterase Inhibition | Not reported | Excellent (comparable to donepezil) |
| Pharmacological Use | Research | Targeted anti-Alzheimer’s activity |
Key Differences :
The anti-Alzheimer’s derivatives feature bulkier substituents (e.g., trifluoromethyl, methoxybenzyl), which enhance interactions with acetylcholinesterase’s active site. The target compound’s simpler structure may lack comparable inhibitory potency but could offer advantages in synthetic accessibility .
Fluorinated Analogues for CNS Targeting
Example Compound :
- (R)-SDM-8 (SynVesT-1 standard)
- Structure: (R)-4-(3,5-Difluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one
| Property | Target Compound | (R)-SDM-8 |
|---|---|---|
| Aromatic Substituents | Phenyl | 3,5-Difluorophenyl, pyridinylmethyl |
| Lipophilicity | Moderate | High (fluorine atoms enhance lipid solubility) |
| CNS Penetration Potential | Likely low | High (optimized for synaptic vesicle imaging) |
| Application | General research | PET imaging (SV2A protein) |
Key Differences :
The fluorinated aromatic rings in (R)-SDM-8 improve lipophilicity and blood-brain barrier penetration, making it superior for CNS applications. The target compound’s hydroxymethyl group may limit its utility in neuroimaging but enhance solubility for peripheral targets .
Stereoisomers and Enantiomers
Example Compounds :
- (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (CAS: 190957-22-3)
- (S)-4-(Hydroxymethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one (CAS: N/A)
Key Differences: Minor stereochemical variations significantly alter molecular recognition. For instance, the (4R,1R) isomer may exhibit different crystallinity or metabolic stability compared to the target compound .
Biological Activity
(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, commonly referred to as a chiral pyrrolidine derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a hydroxymethyl group and a phenylethyl substituent, which contribute to its unique interactions with biological targets.
- Molecular Formula : C13H17NO2
- Molar Mass : 219.28 g/mol
- CAS Number : 215183-32-7
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's chiral configuration allows it to bind selectively to molecular targets, modulating their activity and influencing various biochemical pathways.
Molecular Targets
- Enzymes involved in metabolic processes.
- Receptors linked to neurotransmission and signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be useful in therapeutic applications.
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain coronaviruses, although further investigation is required to elucidate the exact mechanisms involved .
Study 1: Antiviral Profiling
A study investigated the antiviral activity of similar pyrrolidine derivatives against beta-coronaviruses. While this compound was not the primary focus, related compounds showed promising results with EC50 values indicating effective viral inhibition. This suggests that the structural characteristics of pyrrolidine derivatives could be pivotal in developing antiviral agents .
Study 2: Enzyme Inhibition
Another research effort focused on evaluating the inhibitory effects of various pyrrolidine derivatives on specific enzymes related to metabolic pathways. The findings indicated that modifications in the hydroxymethyl group significantly influenced enzyme affinity and selectivity, highlighting the potential of this compound as a scaffold for drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Chiral Configuration | Biological Activity |
|---|---|---|
| This compound | (S)/(R) | Enzyme inhibition, potential antiviral |
| (R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one | (R)/(R) | Variable activity based on stereochemistry |
| 4-(hydroxyMethyl)-1-benzylpyrrolidin-2-one | Achiral | Different properties due to lack of chirality |
Q & A
Q. Key Challenges :
- Low Yields : Side reactions (e.g., over-arylation) reduce efficiency. Mitigation involves slow addition of diazonium salts and strict temperature control (0–25°C) .
- Stereochemical Drift : Racemization during workup is minimized using mild acidic/basic conditions (e.g., 1 M HCl for salt formation) .
- Catalyst Loading : Pd(OAc)2 (5–10 mol%) with ligands like (R)-BINAP achieves optimal stereocontrol but requires inert atmospheres to prevent oxidation .
Basic: How is high enantiomeric purity maintained during purification?
- Chiral Stationary Phases : Preparative SFC/HPLC with Chiralpak® columns resolves enantiomers at semi-preparative scales .
- Recrystallization : Hydrochloride salt formation (e.g., using 1 M HCl) enhances crystallinity and purity. For example, (R)-4-(3-...pyrrolidin-2-one hydrochloride achieved 52.7% yield after recrystallization .
- Solvent Selection : Polar aprotic solvents (e.g., EtOAc/hexane) improve partition coefficients during column chromatography .
Advanced: How do N-protecting groups influence reaction efficiency and stereoselectivity?
- Sulfonyl Groups (e.g., Tosyl, Nosyl) : Enhance electrophilicity at the α-carbon, facilitating aryl coupling. However, bulky groups (e.g., 2-nitrophenylsulfonyl) may sterically hinder Pd catalysts, reducing yields (48% vs. 84% for smaller groups) .
- Boc Protection : While less common, tert-butoxycarbonyl (Boc) groups offer orthogonal deprotection but require stronger acids (e.g., TFA), risking lactam ring opening .
Basic: What are the applications of this compound in medicinal chemistry?
Derivatives of pyrrolidin-2-one are explored as SV2A ligands for PET imaging (e.g., [11C]UCB-J), where stereochemical purity is critical for target binding . The hydroxymethyl group serves as a handle for further functionalization, such as phosphorylation or conjugation to bioactive moieties .
Advanced: How can reaction scalability be improved without compromising enantioselectivity?
- Flow Chemistry : Continuous flow systems reduce reaction times and improve heat/mass transfer for Pd-catalyzed couplings .
- Catalyst Recycling : Immobilized Pd catalysts on silica or polymers enhance turnover numbers (TONs) and reduce metal leaching .
- DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) for robust process conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
